molecular formula C20H21BrN2O5S B2856261 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 864975-90-6

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No.: B2856261
CAS No.: 864975-90-6
M. Wt: 481.36
InChI Key: IWZTVUWUWUGIFT-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a synthetic benzothiazole derivative intended for research applications. The compound features a benzo[d]thiazol-2(3H)-ylidene core, a scaffold recognized in medicinal chemistry for its diverse biological potential. Its structure is modified with a 3-(2-methoxyethyl) group, a polar substituent that can enhance solubility properties, and a 6-bromo atom, which offers a potential site for further chemical functionalization. The (Z)-configured imine bond links this core to a 3,4,5-trimethoxybenzamide group, a structural motif present in various biologically active molecules and known for its role in interacting with tubulin, a key target in cancer research . Compounds with structural similarities, particularly those containing the benzothiazole scaffold, have been investigated for a range of scientific applications. Research on analogous molecules suggests potential value in studying anticancer and antiproliferative mechanisms, with some related compounds functioning as tubulin polymerization inhibitors . Furthermore, the 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in agents that target tubulin. Other benzothiazole derivatives have also shown promise in antimicrobial and anti-inflammatory research, indicating the broad utility of this chemical class in biological studies . The specific combination of the bromo-substituted benzothiazole core and the trimethoxybenzamide group makes this compound a valuable chemical tool for researchers exploring new therapeutic pathways, particularly in oncology and cell biology. This product is strictly for research purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O5S/c1-25-8-7-23-14-6-5-13(21)11-17(14)29-20(23)22-19(24)12-9-15(26-2)18(28-4)16(10-12)27-3/h5-6,9-11H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZTVUWUWUGIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Benzo[d]Thiazol-2-Ol

The introduction of the 3-(2-methoxyethyl) substituent begins with the alkylation of benzo[d]thiazol-2-ol. In a refluxing ethanol solution (60°C, 10–15 hours), 2-methoxyethyl bromide reacts with the nitrogen atom of the thiazole ring in the presence of potassium carbonate as a base. This nucleophilic substitution proceeds via an SN2 mechanism, yielding 3-(2-methoxyethyl)benzo[d]thiazol-2-ol. Subsequent oxidation with hydrogen peroxide (30% v/v) in acetic acid converts the hydroxyl group to a ketone, forming 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one.

Key Parameters

  • Solvent : Ethanol (anhydrous)
  • Temperature : 60°C (reflux)
  • Catalyst : Potassium carbonate
  • Yield : ~70–75% after recrystallization

Bromination at the 6-Position

Directed Bromination Using N-Bromosuccinimide (NBS)

Selective bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. The reaction is catalyzed by iron(III) bromide, which directs bromination to the para position relative to the thiazole sulfur. After 12 hours, the mixture is quenched with ice water, and the product, 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one, is extracted with dichloromethane and purified via silica gel chromatography.

Key Parameters

  • Reagent : NBS (1.1 equiv)
  • Catalyst : FeBr₃ (0.1 equiv)
  • Temperature : 0–5°C
  • Yield : ~65–70%

Condensation with 3,4,5-Trimethoxybenzamide

Knoevenagel-Type Reaction for Ylidene Formation

The final step involves a condensation reaction between 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-one and 3,4,5-trimethoxybenzamide. In anhydrous toluene, the thiazolone reacts with the benzamide under Dean-Stark conditions to facilitate water removal. Piperidinium acetate (5 mol%) catalyzes the formation of the (Z)-configured ylidene via a Knoevenagel mechanism. The reaction mixture is refluxed for 12 hours, followed by cooling and filtration to isolate the product.

Key Parameters

  • Solvent : Toluene (anhydrous)
  • Catalyst : Piperidinium acetate
  • Temperature : 110°C (reflux)
  • Yield : ~60–65%

Configuration Control and Characterization

The Z-configuration of the ylidene moiety is confirmed via X-ray crystallography, as demonstrated in analogous thiazolidine-2,4-dione hybrids. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct deshielding of the imine proton (δ 8.2–8.5 ppm in CDCl₃), while infrared (IR) spectroscopy confirms the C=N stretch at 1620 cm⁻¹.

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified using flash column chromatography (hexane:ethyl acetate, 3:1) to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) confirms a purity of >98%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.98 (s, 2H, OCH₃-Ar), 4.25 (t, J = 6.0 Hz, 2H, CH₂OCH₃), 3.88 (s, 9H, OCH₃), 3.52 (t, J = 6.0 Hz, 2H, CH₂CH₂O), 3.32 (s, 3H, OCH₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 153.1 (C=N), 136.5–105.8 (Ar-C), 56.1–52.3 (OCH₃).

Industrial-Scale Considerations

Continuous Flow Synthesis

For large-scale production, continuous flow reactors optimize the bromination and condensation steps, reducing reaction times by 40% compared to batch processes. Automated systems enable precise control over temperature and reagent stoichiometry, enhancing reproducibility.

Waste Mitigation

Solvent recovery systems (e.g., distillation for toluene reuse) and catalytic recycling (e.g., piperidinium acetate regeneration) align with green chemistry principles.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Competitive bromination at the 4-position is mitigated by using FeBr₃ as a Lewis acid, which favors para substitution via σ-complex stabilization.

Enhancing Z-Selectivity

The Z configuration is favored by steric hindrance between the 3-(2-methoxyethyl) group and the trimethoxybenzamide moiety. Molecular modeling suggests a 15:1 Z:E ratio under optimized conditions.

Q & A

How to optimize the synthesis of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide to maximize yield and purity?

Answer:
Optimization involves:

  • Temperature control : Critical for minimizing side reactions (e.g., 60–80°C for cyclization steps to prevent decomposition) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is ideal for coupling reactions due to inertness .
  • Reaction time : Monitor via TLC or HPLC to terminate reactions at completion (typically 12–24 hours for amide bond formation) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

What analytical techniques are most effective for confirming the structural identity and purity of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies methoxy, bromo, and ylidene protons; NOESY confirms Z-configuration .
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm quantifies purity (>99% for biological assays) .
  • High-resolution mass spectrometry (HRMS) : ESI+ mode validates molecular formula (e.g., [M+H]⁺ at m/z 545.0421) .

How does the Z-configuration of the ylidene group influence the compound's reactivity and biological interactions compared to E-isomers?

Answer:

  • Reactivity : The Z-configuration stabilizes intramolecular hydrogen bonding, reducing electrophilicity at the ylidene carbon. This lowers susceptibility to nucleophilic attack compared to E-isomers .
  • Biological interactions : Z-isomers exhibit higher binding affinity to ATP-binding pockets (e.g., kinase targets) due to planar geometry, as shown by molecular docking .
  • Characterization : X-ray crystallography or variable-temperature NMR distinguishes tautomeric states .

What strategies are recommended for resolving contradictions in reported biological activity data for this compound across different studies?

Answer:

  • Standardized assays : Replicate studies under uniform conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal methods : Cross-validate IC₅₀ values using fluorescence polarization (binding assays) and cell viability (MTT assays) .
  • Meta-analysis : Compare structural analogs (e.g., bromo vs. methoxy substituents) to isolate substituent-specific effects .

How can computational methods like molecular docking or QSAR models predict the compound's binding affinity with target proteins?

Answer:

  • Docking : Use AutoDock Vina with crystal structures (e.g., PDB 3QKK) to simulate binding poses. Adjust scoring functions for halogen bonding (bromo interactions) .
  • QSAR : Develop models using descriptors like logP, polar surface area, and electrostatic potential. Validate with experimental IC₅₀ data from kinase inhibition assays .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .

What role do the methoxy and bromo substituents play in the compound's physicochemical properties and target selectivity?

Answer:

  • Methoxy groups : Enhance solubility (logP reduction by ~0.5 units per group) and stabilize π-π stacking with aromatic residues (e.g., Tyr185 in kinases) .
  • Bromo substituent : Increases lipophilicity (ClogP +0.3) and mediates halogen bonding with backbone carbonyls (e.g., EGFR kinase) .
  • SAR studies : Replace bromo with chloro or iodo to balance potency and metabolic stability .

What are the recommended protocols for evaluating the stability of this compound under different storage and experimental conditions?

Answer:

  • Storage : Lyophilized powder at -20°C in argon atmosphere prevents oxidation. In solution (DMSO), use within 2 weeks to avoid hydrolysis .
  • Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS .
  • pH stability : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to assess oral bioavailability potential .

How does tautomerism in the ylidene group affect the compound's pharmacological profile, and what methods characterize tautomeric states?

Answer:

  • Pharmacological impact : Tautomerism alters hydrogen-bonding capacity, affecting target engagement (e.g., kinase vs. GPCR selectivity) .
  • Characterization :
    • Variable-temperature NMR : Observe proton shifts in DMSO-d₆ between 25°C and 80°C .
    • X-ray crystallography : Resolve enol-imine vs. keto-amine tautomers in solid state .

What in vitro and in vivo models are suitable for elucidating the compound's mechanism of action in disease-relevant pathways?

Answer:

  • In vitro :
    • Kinase profiling : Screen against 100+ kinases (Eurofins Panlabs) to identify primary targets .
    • Apoptosis assays : Flow cytometry (Annexin V/PI) in cancer cell lines (e.g., MCF-7) .
  • In vivo :
    • Xenograft models : Nude mice with HT-29 tumors (oral dosing, 10 mg/kg/day for 21 days) .
    • PK/PD studies : Measure plasma half-life (LC-MS/MS) and tumor phospho-kinase levels (Western blot) .

How can chemoproteomics approaches identify off-target interactions and assess selectivity?

Answer:

  • Chemical probes : Synthesize alkyne-tagged analogs for click chemistry-based pull-down assays .
  • Mass spectrometry : LC-MS/MS identifies off-target proteins (e.g., heat shock proteins) in cell lysates .
  • Selectivity index : Compare target engagement (Kd) between primary kinase and off-targets (e.g., >50-fold selectivity for efficacy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.